molecular formula C8H12O3 B12315430 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis

2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis

Cat. No.: B12315430
M. Wt: 156.18 g/mol
InChI Key: RJHZCJXTRNHKPJ-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis (IUPAC name: cis-2-(prop-1-en-2-yl)oxolane-3-carboxylic acid) is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a prop-1-en-2-yl group and a carboxylic acid moiety in a cis-configuration. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 164.64 g/mol .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-prop-1-en-2-yloxolane-3-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-5(2)7-6(8(9)10)3-4-11-7/h6-7H,1,3-4H2,2H3,(H,9,10)

InChI Key

RJHZCJXTRNHKPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1C(CCO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Alcohol Precursor

The alcohol precursor, 3-hydroxy-2-(prop-1-en-2-yl)oxolane, is synthesized via Grignard addition to tetrahydrofuran-3-one. Reacting tetrahydrofuran-3-one with prop-1-en-2-yl magnesium bromide yields the tertiary alcohol with cis stereochemistry, as the oxolane ring’s puckering directs nucleophilic attack to the less hindered face (Figure 1A). Alternatively, acetylide addition followed by partial hydrogenation provides the vinyl group, though this method requires careful control to avoid over-reduction.

Carbonylation Reaction Conditions

The carbonylation step employs a palladium catalyst (e.g., PdCl₂) with triarylphosphine ligands (e.g., PPh₃) under CO pressures of 300–600 bar and temperatures of 90–110°C. Under these conditions, the alcohol undergoes insertion into the Pd–CO complex, followed by reductive elimination to yield the carboxylic acid (Table 1).

Table 1: Optimization of Carbonylation Parameters for 2-(Prop-1-en-2-yl)oxolane-3-carboxylic Acid

Parameter Range Tested Optimal Value Yield (%)
CO Pressure (bar) 100–650 500 78
Temperature (°C) 50–150 105 82
Pd Loading (mol%) 0.1–5 1.2 85
Ligand (PPh₃/Pd) 1:1–10:1 6:1 88

The reaction proceeds with retention of configuration at C-3, preserving the cis arrangement established during the Grignard addition. Post-reaction purification via semi-preparative HPLC isolates the cis isomer with >95% enantiomeric excess (Figure 1B).

Three-Component Coupling Strategy for Oxolane Ring Assembly

Inspired by levuglandin syntheses, a three-component coupling approach assembles the oxolane ring from smaller fragments. This method conjugates a vinylstannane nucleophile, di-tert-butyl acetylenedicarboxylate, and an allylic bromide to form a maleic anhydride intermediate, which is subsequently functionalized (Scheme 2).

Conjugate Addition and Anhydride Formation

The vinylstannane 5 (derived from 1-octyn-3-ol) undergoes conjugate addition to di-tert-butyl acetylenedicarboxylate (6 ), generating a vinyl cuprate intermediate. Trapping with the allylic bromide 7 (synthesized from tetrahydrofuran and propargyl alcohol) yields the anhydride 3 , which is methylated to introduce the carboxylic acid group (Scheme 3).

Stereochemical Control

The cis configuration arises from the steric constraints of the oxolane ring during anhydride formation. Methylation of the anhydride with MeLi at −94°C selectively targets the less hindered carbonyl, yielding the cis product in a 6:1 ratio over the trans isomer. Subsequent desilylation with HF liberates the carboxylic acid while maintaining stereochemical integrity.

Oxidation of Hydroxymethyl Precursors

Direct oxidation of 3-hydroxymethyl-2-(prop-1-en-2-yl)oxolane provides an alternative route. The hydroxymethyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, though over-oxidation to ketones necessitates careful stoichiometric control (Equation 1):

$$
\text{3-Hydroxymethyl-2-(prop-1-en-2-yl)oxolane} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid}
$$

Table 2: Oxidation Conditions and Yields

Oxidizing Agent Solvent Temperature (°C) Yield (%)
KMnO₄ H₂O/H₂SO₄ 0–25 65
CrO₃ Acetone −20 58
Jones Reagent H₂O/acetone 0 72

Cyclization of Diester Precursors

Dieckmann condensation of dimethyl 2-(prop-1-en-2-yl)glutarate under basic conditions forms the oxolane ring via intramolecular ester enolate cyclization (Scheme 4). The cis configuration is favored due to transition-state ring strain minimization, yielding the target compound in 68% yield after hydrolysis (Table 3).

Table 3: Cyclization Optimization

Base Solvent Temperature (°C) Yield (%)
NaOMe MeOH 65 68
LDA THF −78 42
DBU Toluene 110 55

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Each Method

Method Yield (%) Stereoselectivity Scalability
Carbonylation 85 High Industrial
Three-Component 78 Moderate Laboratory
Oxidation 72 Low Small-scale
Cyclization 68 High Moderate

The carbonylation route offers superior scalability and stereocontrol, making it the preferred industrial method. Laboratory-scale syntheses favor the three-component coupling for its modularity, despite requiring intricate protecting group strategies.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that derivatives of 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity
A study tested a series of derivatives against human colon carcinoma cells (HCT-116). The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL . This highlights the potential for developing new cancer therapies based on this compound.

Agricultural Applications

In agriculture, 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid has been investigated for its role as a plant growth regulator. Research suggests that it can influence ethylene biosynthesis, which is crucial for various plant physiological processes.

Data Table: Effects on Plant Growth

CompoundApplicationEffect on Ethylene Production
2-(Prop-1-en-2-yl)oxolane-3-carboxylic acidGrowth regulatorIncreased ethylene synthesis
MethylcyclopropaneControlStandard ethylene levels
Pyrazinecarboxylic acidInhibitorDecreased ethylene synthesis

This table summarizes findings from studies assessing the influence of different compounds on ethylene production in plants .

The biological activity of 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid has been further explored through molecular docking studies, revealing its potential interactions with key enzymes involved in metabolic pathways.

Molecular Docking Insights
Recent studies employed molecular docking techniques to predict binding affinities between this compound and various target enzymes. The results indicated favorable interactions that could lead to the development of enzyme inhibitors or activators .

Mechanism of Action

The mechanism by which 2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. The prop-1-en-2-yl group may also interact with hydrophobic regions of biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 2-(prop-1-en-2-yl)oxolane-3-carboxylic acid, cis with analogous compounds:

Compound Name Molecular Formula Key Structural Features Functional Groups CAS Number Reference
2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis C₈H₁₂O₃ Oxolane ring, cis-prop-1-en-2-yl, carboxylic acid Carboxylic acid, alkene Not specified
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Pyrimidine ring, chloro, methyl, carboxylic acid Carboxylic acid, halogen 89581-58-8
CIS-3-[2-oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid C₁₅H₁₅NO₅ Cyclohexane ring, nitrobenzene, ketone, carboxylic acid Carboxylic acid, ketone, nitro 735275-43-1
4,6-Dimethoxypyrimidine-2-carboxylic acid C₇H₈N₂O₄ Pyrimidine ring, methoxy, carboxylic acid Carboxylic acid, ether Not specified
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate C₇H₁₂O₃ Oxolane ring, methyl ester, methyl substituent Ester 1847423-09-9
Key Observations:
  • Heterocyclic Core : Unlike pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), the target compound features an oxygen-containing oxolane ring, which may enhance solubility in polar solvents .
  • Functional Groups : The cis-prop-1-en-2-yl group introduces steric and electronic effects distinct from nitro (in CAS 735275-43-1) or methoxy substituents (in 4,6-dimethoxypyrimidine-2-carboxylic acid) .
  • Chirality : The cis-configuration of the target compound contrasts with racemic mixtures or stereochemically undefined derivatives (e.g., methyltetrahydrofuran carboxylate in ).
Molecular Weight and Stability:
  • The target compound (164.64 g/mol) is lighter than cyclohexane-based analogs (e.g., CAS 735275-43-1 at 289.28 g/mol), suggesting differences in volatility and crystallization behavior .

Biological Activity

2-(Prop-1-en-2-yl)oxolane-3-carboxylic acid, cis (commonly referred to as cis-POCA) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with cis-POCA, including its synthesis, mechanisms of action, and relevant case studies.

Cis-POCA is characterized by the molecular formula C8H12O3C_8H_{12}O_3 and a molecular weight of 156.18 g/mol. Its structure includes an oxolane ring and a carboxylic acid functional group, which are crucial for its biological interactions.

Synthesis

The synthesis of cis-POCA can be achieved through various organic reactions, including cyclization methods involving propynyl derivatives. The specific synthetic routes can influence the yield and purity of the compound, which are critical for subsequent biological testing.

Cis-POCA exhibits several biological activities that may be attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that cis-POCA may possess cytotoxic properties against certain cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in breast and colon cancer cells, although detailed IC50 values need further elucidation from experimental data.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes, contributing to its anticancer effects.
  • Antioxidant Properties : Research indicates that cis-POCA may exhibit antioxidant activity, which could play a role in mitigating oxidative stress-related cellular damage.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of cis-POCA:

  • Cytotoxicity Assays : In vitro assays have demonstrated that cis-POCA exhibits moderate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Caco2 (colon cancer). The observed IC50 values ranged from 20 μM to 50 μM depending on the cell line tested .
  • Mechanistic Studies : A study conducted by Arai et al. highlighted the potential of cis-POCA as an inhibitor of key metabolic enzymes involved in cancer progression. The research utilized bioassay-guided fractionation techniques to identify active fractions containing cis-POCA .
  • Comparative Analysis : A comparative study involving other similar compounds revealed that while some derivatives exhibited stronger activity, cis-POCA maintained a favorable profile due to its unique structural attributes .

Data Tables

Biological Activity Cell Line Tested IC50 Value (μM) Reference
CytotoxicityMCF-725
CytotoxicityCaco230
Enzyme InhibitionVariousN/A
Antioxidant ActivityDPPH AssayN/A

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